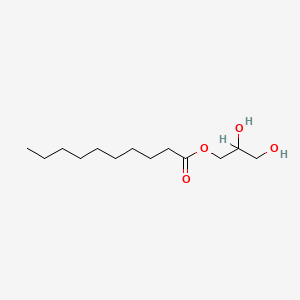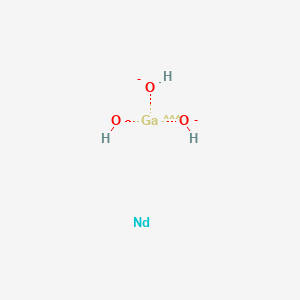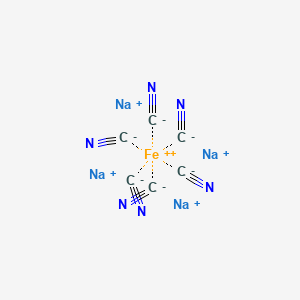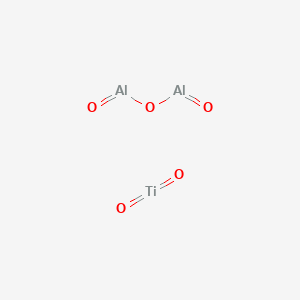
SAMARIUM BORIDE
Übersicht
Beschreibung
Samarium Boride is a rare earth element that is generally available in most volumes . It was first isolated from the mineral samarskite .
Synthesis Analysis
Samarium Boride can be synthesized through various methods. One method involves the reactions between samarium halides and NaBH4 in molten LiCl-KCl . Another method involves molten salt electrolysis using samarium oxide, sodium tetraborate, and lithium fluoride .Molecular Structure Analysis
Samarium Boride is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . It has a unique structure that allows it to modulate local electronic structures and surface adsorption properties .Chemical Reactions Analysis
Samarium Boride is involved in various chemical reactions. Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Physical And Chemical Properties Analysis
Samarium Boride has a melting point of 1345 K (1072 °C, 1962 °F) and a boiling point of 2173 K (1900 °C, 3452 °F). It has a density of 7.52 g/cm3 near room temperature and 7.16 g/cm3 when liquid (at m.p.) . It gradually oxidizes at room temperature .Wissenschaftliche Forschungsanwendungen
Electrocatalysis
Samarium Boride is part of a large family of inorganic solids known as intermetallic borides, which have been used in the field of electrocatalysis . These borides have rich bonding schemes, huge compositional and structural diversity, and high flexibility to modulate the local electronic structures and surface adsorption properties . This makes them suitable for the development of advanced catalysts with superior activity and stability .
Nanowire Applications
Rare-earth hexaboride nanowires, including Samarium Hexaboride (SmB6), have been the focus of research due to their novel electronic properties and extensive applications . These nanowires have been synthesized using methods such as chemical vapor deposition and high-pressure solid-state . They have been used in applications such as field emitters, photodetectors, and energy storage .
Thermoelectric Properties
Samarium Boride has been studied for its enhanced thermoelectric properties . The crystal growth was performed by focusing four Xenon lamps to create the molten zone in the rod, and then the feed and seed rod were pulled down to grow the crystal .
Catalysts in Electrocatalysis
Intermetallic borides, including Samarium Boride, have been used as catalysts in electrocatalysis . They have rich bonding schemes, huge compositional and structural diversity, and high flexibility to modulate the local electronic structures and surface adsorption properties . This makes them suitable for the development of advanced catalysts with superior activity and stability .
Synthesis of Boride Nanowires
Samarium Boride has been used in the synthesis of boride nanowires . Some boranes (e.g., B2H6, B5H9) as volatile precursors were applied in the chemical vapor deposition (CVD) synthesis of boride nanowires . Borohydrides (e.g., KBH4, NaBH4) were widely involved in solution synthesis routes to obtain amorphous (or low crystalline) boride nanostructures .
Advanced Catalysts
Intermetallic borides, including Samarium Boride, have been used in the development of advanced catalysts with superior activity and stability . The family members possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts .
Chemical Vapor Deposition (CVD) Synthesis
Some boranes (e.g., B2H6, B5H9) as volatile precursors were applied in the chemical vapor deposition (CVD) synthesis of boride nanowires . Borohydrides (e.g., KBH4, NaBH4) were widely involved in solution synthesis routes to obtain amorphous (or low crystalline) boride nanostructures .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/6B.Sm | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKQPDWKORWUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[B].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium boride | |
CAS RN |
12008-30-9 | |
| Record name | Samarium hexaboride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium boride (SmB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










